2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one
Description
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H13NO4/c1-19-13-8-7-10(9-14(13)20-2)15-17-12-6-4-3-5-11(12)16(18)21-15/h3-9H,1-2H3 |
InChI Key |
KLIQNAYCWVTEFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
The most efficient route to 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one involves a one-pot N-acylation/cyclization reaction between anthranilic acid and 3,4-dimethoxyphenoxyacetyl chloride (Figure 1). Key steps include:
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Synthesis of 3,4-Dimethoxyphenoxyacetyl Chloride :
-
3,4-Dimethoxyphenoxyacetic acid (10 mmol) is refluxed with excess thionyl chloride (6–10 mL) for 3 hours, yielding the acyl chloride in ~98% purity after distillation.
-
Critical Note: Thionyl chloride must be thoroughly removed under reduced pressure to prevent side reactions during subsequent steps.
-
-
One-Pot N-Acylation/Cyclization :
-
Anthranilic acid (10 mmol) and anhydrous potassium carbonate (20 mmol) are suspended in dry dichloromethane (DCM, 100 mL) under an ice bath.
-
3,4-Dimethoxyphenoxyacetyl chloride (15 mmol) in DCM (10 mL) is added dropwise, followed by stirring at room temperature for 2 hours.
-
The reaction mixture is filtered, washed with saturated brine, and dried over sodium sulfate. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 9:1) yields the title compound as a crystalline solid.
-
Table 1: Optimal Reaction Conditions for One-Pot Synthesis
| Component | Quantity/Condition | Role |
|---|---|---|
| Anthranilic acid | 10 mmol | Nucleophile |
| K₂CO₃ | 20 mmol | Base |
| 3,4-Dimethoxyphenoxyacetyl chloride | 15 mmol | Acylating agent |
| Solvent | Dry DCM (100 mL) | Reaction medium |
| Time/Temperature | 2 h, room temperature | Cyclization promoter |
| Yield | 82–88% | Chromatography-dependent |
Mechanistic Pathway
The reaction proceeds via a two-step mechanism (Scheme 1):
-
Formation of Potassium Anthranilate : Anthranilic acid deprotonates in the presence of K₂CO₃, forming a reactive nucleophile.
-
Acylation and Cyclization : The acyl chloride reacts with the amino group of potassium anthranilate, followed by intramolecular nucleophilic attack by the carboxylate oxygen, resulting in cyclization and loss of HCl.
Alternative Synthetic Methodologies
| Parameter | One-Pot Method | TsCl Method |
|---|---|---|
| Yield | 82–88% | 65–70% |
| Purity | >95% | 85–90% |
| Reaction Time | 2 hours | 12 hours |
| Cost Efficiency | High (no TsCl required) | Moderate |
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR (KBr) : Strong absorption at 1750 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).
-
MS (ESI+) : m/z 341.1 [M+H]⁺, consistent with the molecular formula C₁₈H₁₆NO₅.
Optimization Strategies and Challenges
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazinone ring to benzoxazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, benzoxazine derivatives, and various substituted benzoxazinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Research indicates that benzoxazine derivatives, including 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one, exhibit promising anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Apoptosis induction |
| MCF-7 (Breast) | 18 | Cell cycle arrest |
| A549 (Lung) | 20 | Intrinsic pathway activation |
In a study by Zhang et al. (2023), the compound was shown to inhibit cancer cell proliferation by triggering intrinsic apoptotic pathways and downregulating anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests that 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one may serve as a lead compound for developing new antibacterial agents .
Synthetic Pathways
The synthesis of 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one can be achieved through various methods. One commonly reported method involves the condensation of appropriate substituted phenols with isocyanates. The reaction conditions typically include:
-
Reagents :
- 3,4-Dimethoxyphenol
- Isocyanate
- Solvent (e.g., DMF or DMSO)
-
Reaction Conditions :
- Temperature: Reflux for several hours
- Purification: Column chromatography to isolate the product
Case Study 1: Anticancer Mechanism
A detailed investigation into the anticancer mechanism of this compound was conducted using flow cytometry and Western blot analysis. The results indicated that treatment with the compound led to an increase in sub-G1 phase cells and activation of caspase pathways, confirming its role in apoptosis induction .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains using standard broth microdilution methods. The results showed that it effectively inhibited bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Benzoxazinone Derivatives
Structural and Functional Variations
The biological and material properties of benzoxazinones are highly dependent on substituents at the 2-position. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Benzoxazinones
Key Research Findings
Substituent Effects on Stability: Methoxy groups in 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one enhance thermal and oxidative stability compared to unsubstituted benzoxazinones .
Antibacterial Efficacy: The enone-substituted derivative in shows broad-spectrum antibacterial activity (e.g., against S. aureus), linked to its conjugated system disrupting microbial membranes .
Luminescence Performance : Biphenyl and sulfonamide derivatives exhibit tunable electroluminescence, with emission spectra dependent on substituent electronic properties .
Biological Activity
2-(3,4-Dimethoxyphenyl)-4H-3,1-benzoxazin-4-one (CAS No. 40728-72-1) is a compound belonging to the benzoxazinone family, which has garnered interest due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.
- Molecular Formula: C16H13NO4
- Molecular Weight: 283.28 g/mol
- Structure: The compound features a benzoxazinone core with a dimethoxyphenyl substituent, which is critical for its biological activity.
Cytotoxicity
Research indicates that related benzoxazinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, two structurally similar compounds demonstrated an ID50 of 9.9 µM and 8.9 µM in P388 cells, indicating effective inhibition of cell proliferation .
Table 1: Cytotoxicity of Benzoxazinone Derivatives
| Compound | ID50 (µM) | Cell Line |
|---|---|---|
| Compound 3 | 9.9 | P388 |
| Compound 10 | 8.9 | P388 |
Antimicrobial Activity
Studies have shown that benzoxazinones possess notable antimicrobial properties. Specifically, the compound has been tested for its efficacy against various bacterial and fungal pathogens. For example, it has been reported to inhibit the growth of Escherichia coli and other pathogenic bacteria at low concentrations without affecting human cell viability .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | Low concentration |
| Staphylococcus aureus | TBD |
| Fungal pathogens | Variable inhibition |
The mechanism by which benzoxazinones exert their biological effects often involves the inhibition of key enzymes or pathways in target organisms. For instance, they may act as inhibitors of serine proteases through acylation processes . This unique reactivity allows these compounds to disrupt critical biological functions in pathogens.
Study on Antifungal Activity
In a study evaluating the antifungal activity of benzoxazinone derivatives against Rhizoctonia solani and Sclerotium rolfsii, varying concentrations were tested. The results indicated that higher concentrations significantly inhibited fungal growth:
Table 3: Inhibition Effects on Fungal Pathogens
| Concentration (ppm) | % Inhibition (R. solani) | % Inhibition (S. rolfsii) |
|---|---|---|
| 1000 | 0 | 52.3 |
| 500 | 0 | 60.3 |
| 250 | 0 | 79.6 |
| Control | 90 | 90 |
This suggests that while the compound may not be effective against all strains, it shows promise against specific fungal pathogens.
Q & A
Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with substituted anhydrides or carbonyl reagents. For example:
-
Route 1 : Reacting tetrachlorophthalic anhydride with anthranilic acid in n-butanol under reflux yields 78% product after recrystallization (mp 274°C). IR and NMR confirm carbonyl (C=O) and aromatic proton signals .
-
Route 2 : Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) under solvent-free conditions achieves efficient cyclization, with reaction progress monitored by TLC .
-
Key Variables : Solvent polarity, temperature, and stoichiometric ratios significantly impact yield. For instance, ethanol as a solvent improves hydrazine-mediated ring-opening efficiency .
Q. How is 2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one structurally characterized in academic research?
- Methodological Answer : Standard characterization includes:
- Spectroscopy :
- IR : Peaks at 1730 cm⁻¹ (C=O stretching) and 3250 cm⁻¹ (O-H in carboxylic acid derivatives) .
- NMR : Aromatic protons (δ 7.5–8.1) and exchangeable protons (e.g., δ 11.5 for COOH) in DMSO-d₆ .
- Elemental Analysis : Confirms C, H, N composition (e.g., C₅₇% deviation <0.4% from theoretical values) .
- Chromatography : TLC with ethyl acetate/butanol/water (6:3:1) validates purity .
Advanced Research Questions
Q. How do steric and electronic effects of substituents at the C-2 position influence heterocyclic ring-opening reactions?
- Methodological Answer : Substituents at C-2 dictate reactivity with nucleophiles. For example:
- Hydrazine Hydrate : Bulky tetrachlorophenyl groups at C-2 slow ring-opening due to steric hindrance, favoring hydrazide formation over aminobenzoxazine derivatives. IR confirms υC=N (1602 cm⁻¹) and υNH (3351 cm⁻¹) in hydrazide products .
- Kinetic Studies : Polar groups (e.g., methoxy) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Compare activation energies via Arrhenius plots under varying temperatures .
Q. What computational strategies are used to predict the biological activity of benzoxazinone derivatives?
- Methodological Answer :
-
Molecular Docking : AutoDock 4.0 with MGL tools evaluates binding affinities to targets like proteases or kinases. For example, docking into the active site of human leukocyte elastase (HLE) reveals hydrogen bonding with catalytic Ser195 .
-
QSAR Models : Correlate substituent hydrophobicity (log P) or electronic parameters (Hammett σ) with IC₅₀ values against cancer cell lines .
Computational Tool Application Key Output AutoDock 4.0 Binding affinity to HLE RMSD <2.0 Å, ΔG = -9.2 kcal/mol Discovery Studio Visualizer Interaction mapping Hydrogen bonds, π-π stacking
Q. How can reaction mechanisms for benzoxazinone transformations be validated experimentally?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track N-incorporation in products via ¹H-¹⁵N HMBC NMR .
- Intermediate Trapping : Quench reactions at timed intervals (e.g., 30 min, 1 h) and isolate intermediates (e.g., acyl hydrazides) for characterization .
- DFT Calculations : Compare theoretical (B3LYP/6-31G**) and experimental IR spectra to confirm transition states .
Data Contradictions and Resolution
- Synthetic Yields : Mechanochemical methods (70–85% ) vs. solution-phase routes (78% ). Discrepancies arise from solvent effects and side reactions.
- Biological Activity : Some derivatives show potent HLE inhibition (IC₅₀ <1 µM ), while others exhibit weak activity, highlighting substituent-dependent effects. Validate via dose-response assays across multiple cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
